
ARQ 621
Vue d'ensemble
Description
- ARQ 621 est un nouvel inhibiteur de la kinésine Eg5 développé par ArQule, Inc. Il présente une activité antitumorale puissante tout en épargnant les cellules dérivées de la moelle osseuse .
- Eg5 (également connue sous le nom de KIF11) est une protéine motrice basée sur les microtubules impliquée dans la division cellulaire. Elle joue un rôle essentiel dans l'assemblage du fuseau, le contrôle du point de contrôle mitotique et la cytokinèse.
- This compound inhibe sélectivement l'Eg5 humaine et possède d'excellentes propriétés médicamenteuses. En particulier, il évite la toxicité de la moelle osseuse associée aux inhibiteurs de l'Eg5 de première génération.
Méthodes De Préparation
- Malheureusement, les voies de synthèse spécifiques et les conditions de réaction pour ARQ 621 ne sont pas largement disponibles dans le domaine public. Il a fait l'objet d'un développement préclinique complet.
- Les méthodes de production industrielle restent propriétaires, mais des recherches supplémentaires peuvent révéler des détails supplémentaires.
Analyse Des Réactions Chimiques
- ARQ 621 inhibe Eg5, affectant la division cellulaire. Bien que les réactions détaillées ne soient pas divulguées, il interfère probablement avec la dynamique du fuseau pendant la mitose.
- Les réactifs et les conditions courants utilisés dans l'inhibition de l'Eg5 ne sont pas explicitement documentés.
Applications de recherche scientifique
- Les applications d'this compound s'étendent à divers domaines :
Oncologie : Il présente une cytotoxicité à large spectre contre les lignées cellulaires cancéreuses humaines, induisant un arrêt G2/M suivi d'une apoptose.
Hématologie : Dans des études animales, this compound n'a pas présenté de toxicité pour la moelle osseuse.
Autres domaines :
Mécanisme d'action
- Le mécanisme d'this compound implique l'inhibition de l'Eg5, perturbant la dynamique du fuseau pendant la division cellulaire.
- Les cibles moléculaires et les voies affectées par this compound nécessitent des investigations plus approfondies.
Applications De Recherche Scientifique
- ARQ 621’s applications span various fields:
Oncology: It shows broad-spectrum cytotoxicity against human cancer cell lines, inducing G2/M arrest followed by apoptosis.
Hematology: In animal studies, this compound did not exhibit bone marrow toxicity.
Other Areas:
Mécanisme D'action
- ARQ 621’s mechanism involves inhibiting Eg5, disrupting spindle dynamics during cell division.
- Molecular targets and pathways affected by this compound need further investigation.
Comparaison Avec Des Composés Similaires
- La singularité d'ARQ 621 réside dans son inhibition sélective de l'Eg5 sans toxicité pour la moelle osseuse.
- Des composés similaires comprennent d'autres inhibiteurs de l'Eg5, mais le profil distinct d'this compound le distingue.
Activité Biologique
ARQ 621 is a novel compound recognized for its role as a potent and selective allosteric inhibitor of Eg5, a kinesin motor protein essential for mitotic spindle formation during cell division. Its biological activity has been extensively studied, particularly in the context of cancer therapeutics, due to the overexpression of Eg5 being linked to genomic instability and tumorigenesis.
This compound targets Eg5, which is crucial for the proper functioning of microtubules during mitosis. By inhibiting Eg5, this compound disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells. This mechanism is significant as it provides an alternative strategy to traditional chemotherapeutics that often exhibit dose-limiting toxicity.
In Vitro Studies
Cytotoxicity and Cell Cycle Analysis:
- This compound has demonstrated cytotoxic effects across various human cancer cell lines, including pancreatic (MIA PaCa-2), breast (MDA-MB-231), prostate (DU-145), and ovarian (SK-OV-3) cancers.
- In proliferation assays, this compound induced characteristic monoasters in proliferating cells, which are indicative of disrupted bipolar spindle formation. This effect was observed consistently across all tested cancer cell lines .
Table 1: In Vitro Activity of this compound Against Various Cancer Cell Lines
Cancer Cell Line | IC50 (nM) | Observed Effects |
---|---|---|
MIA PaCa-2 | Low | G2/M arrest, apoptosis |
MDA-MB-231 | Low | Monoaster formation |
DU-145 | Low | Cell cycle disruption |
SK-OV-3 | Low | Induction of apoptosis |
Pharmacokinetics and ADME Properties
Absorption, Distribution, Metabolism, and Excretion (ADME):
- The half-life () of this compound in human liver microsomes is approximately 53 minutes. Similar values were observed in various animal models (mouse: 43 min; rat: 53 min; dog: 56 min; monkey: 36 min) .
- Oral bioavailability is notably low at around 9%, leading to the development of intravenous formulations for clinical use .
Protein Binding:
- This compound exhibits high plasma protein binding (96.4% - 99.2%), which influences its pharmacokinetic profile and potential therapeutic efficacy .
In Vivo Studies
This compound has been evaluated in several animal models to assess its anti-tumor efficacy and safety profile.
Xenograft Models:
- In xenograft studies using MIA PaCa-2 tumors in nude mice, this compound demonstrated significant tumor stasis at doses ranging from 6.25 mg/kg administered three times weekly. No hematological toxicity was observed at effective doses .
Table 2: In Vivo Efficacy of this compound in Xenograft Studies
Tumor Model | Dose (mg/kg) | Treatment Frequency | Outcome |
---|---|---|---|
MIA PaCa-2 | 6.25 | Three times weekly | Complete tumor stasis |
MDA-MB-231 | 3.0 - 12.5 | Three times weekly | Significant tumor reduction |
Clinical Trials and Safety Profile
This compound has progressed into clinical trials, including a Phase I study assessing its safety and preliminary efficacy in patients with solid tumors. Initial results indicated two cases of transient neutropenia at higher doses (400 mg/m²/week), leading to a recommended Phase II dose of 280 mg/m²/week .
Propriétés
IUPAC Name |
N-(3-aminopropyl)-N-[(1R)-1-(3-anilino-7-chloro-4-oxoquinazolin-2-yl)but-3-ynyl]-3-chloro-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24Cl2FN5O2/c1-2-8-24(35(16-7-15-32)27(37)21-11-6-12-22(30)25(21)31)26-33-23-17-18(29)13-14-20(23)28(38)36(26)34-19-9-4-3-5-10-19/h1,3-6,9-14,17,24,34H,7-8,15-16,32H2/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJSUQWHUVLLNW-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C1=NC2=C(C=CC(=C2)Cl)C(=O)N1NC3=CC=CC=C3)N(CCCN)C(=O)C4=C(C(=CC=C4)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24Cl2FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148974 | |
Record name | ARQ-621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095253-39-6 | |
Record name | ARQ-621 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095253396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ARQ-621 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80148974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARQ-621 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU55190C8S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.